4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid
Overview
Description
. This compound is characterized by its unique structure, which includes a biphenyl core with a hydroxydecyl ether and a carboxylic acid functional group.
Preparation Methods
The synthesis of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the hydroxydecyl group: This step involves the etherification of the biphenyl core with a 10-hydroxydecyl alcohol under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxydecyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxydecyl group allows it to insert into lipid bilayers, affecting membrane fluidity and permeability. The carboxylic acid group can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar compounds to 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid include:
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-methanol: This compound has a methanol group instead of a carboxylic acid group, affecting its solubility and reactivity.
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-amine: This compound has an amine group, which can form different types of interactions with biological molecules.
4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-sulfonic acid: This compound has a sulfonic acid group, which is more acidic and can form stronger ionic interactions.
The uniqueness of 4’-[(10-Hydroxydecyl)oxy][1,1’-biphenyl]-4-carboxylic acid lies in its combination of a long hydroxydecyl chain and a carboxylic acid group, providing it with unique amphiphilic properties and reactivity .
Properties
IUPAC Name |
4-[4-(10-hydroxydecoxy)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-17-7-5-3-1-2-4-6-8-18-27-22-15-13-20(14-16-22)19-9-11-21(12-10-19)23(25)26/h9-16,24H,1-8,17-18H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKURORZFCFWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCCCCCO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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